![molecular formula C27H23N3O4S B2771287 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902450-01-5](/img/new.no-structure.jpg)
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is an intricate organic molecule, notable for its unique structure and potential applications in various scientific fields. This compound incorporates a benzyl group, a dioxo-dihydro-benzothieno-pyrimidine core, and an ethoxyphenyl acetamide moiety. These structural components suggest potential roles in chemical, biological, medicinal, and industrial research due to their diverse functional groups and molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Formation of the [1]benzothieno[3,2-d]pyrimidine core. This might involve a multistep process starting with a thiophene derivative, cyclizing it with appropriate reagents to form the thienopyrimidine scaffold.
Step 2: : Introducing the dioxo groups at specific positions, potentially through oxidation reactions using strong oxidizing agents under controlled conditions.
Step 3: : Benzylation involves the reaction of the intermediate with benzyl halides in the presence of a base.
Step 4: : Acylation of the resulting compound with 4-ethoxyaniline, likely using acetic anhydride or a similar reagent, under suitable conditions to obtain the final product.
Industrial Production Methods: : The industrial production of this compound would scale up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow processes and more efficient catalysis to ensure high throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo further oxidation at various sites, altering its electronic and steric properties.
Reduction: : Selective reduction can modify the oxo groups or other reducible functionalities.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: : Utilizes agents like potassium permanganate or chromium trioxide.
Reduction: : Employs reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Involves reagents like halides, alkylating agents, and bases or acids as catalysts.
Major Products: : Depending on the reaction, products can include variously oxidized or reduced derivatives, substituted analogs with different functional groups, enhancing its diversity for further applications.
Scientific Research Applications
Chemistry
Catalysis: : Serving as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity.
Material Science: : Potential use in the synthesis of new materials with unique electronic properties.
Biology
Biological Probes: : Acting as a probe to study biological processes due to its complex structure.
Medicine
Pharmacophores: : Potentially acting as a pharmacophore, a part of molecules responsible for its biological activity, leading to the development of new drugs.
Industry
Dye Production: : Its derivatives could be used in synthesizing dyes with specific optical properties.
Mechanism of Action
Mechanism: : The specific mechanism by which this compound exerts its effects would depend on its target application. For instance, in biological systems, it could interact with specific proteins or nucleic acids, altering their function.
Molecular Targets and Pathways
Enzymes: : Inhibiting or modulating enzyme activity.
Receptors: : Binding to receptors, influencing signaling pathways.
DNA/RNA: : Intercalating into nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Compared to structurally related compounds, 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide offers a unique combination of functional groups. This uniqueness could endow it with distinct chemical reactivity and biological activity, making it more effective or selective in certain applications.
Similar Compounds
Thiophene-based derivatives: : Share the thiophene core but with different substituents.
Pyrimidine analogs: : Contain the pyrimidine ring with various functional groups.
Benzyl and phenyl derivatives: : Structural variants with modifications on the benzyl or phenyl rings, leading to differences in activity and applications.
This compound's versatility and unique attributes underscore its potential in advancing multiple fields of science and technology.
Properties
CAS No. |
902450-01-5 |
|---|---|
Molecular Formula |
C27H23N3O4S |
Molecular Weight |
485.56 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
MUQPTYUVOPEWSI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


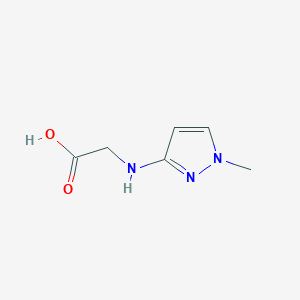
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one](/img/structure/B2771205.png)
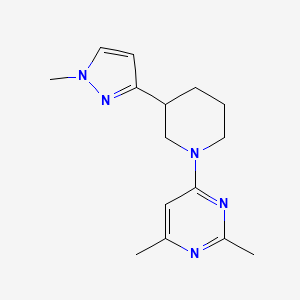
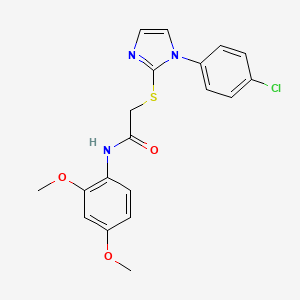
![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
![3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2771212.png)
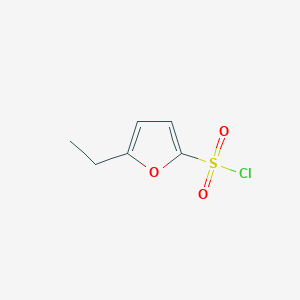
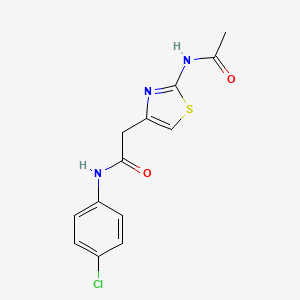
![1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2771216.png)
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)
![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2771222.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)
